molecular formula C12H9ClN2O3S2 B12339883 (Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one

(Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one

Katalognummer: B12339883
Molekulargewicht: 328.8 g/mol
InChI-Schlüssel: SJZHVMQOFSHBKO-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring substituted with a chloro-nitrobenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of 5-(2-chloro-5-aminobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-sulfonylthiazolidin-4-one.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-5-(2-chloro-5-nitrobenzylidene)-2-thioxothiazolidin-4-one: Lacks the ethyl group at the 3-position.

    (Z)-5-(2-chloro-5-nitrobenzylidene)-3-methyl-2-thioxothiazolidin-4-one: Contains a methyl group instead of an ethyl group at the 3-position.

    (Z)-5-(2-chloro-5-nitrobenzylidene)-3-phenyl-2-thioxothiazolidin-4-one: Contains a phenyl group instead of an ethyl group at the 3-position.

Uniqueness

The presence of the ethyl group at the 3-position in (Z)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one may influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a unique compound for further research and development.

Eigenschaften

Molekularformel

C12H9ClN2O3S2

Molekulargewicht

328.8 g/mol

IUPAC-Name

(5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H9ClN2O3S2/c1-2-14-11(16)10(20-12(14)19)6-7-5-8(15(17)18)3-4-9(7)13/h3-6H,2H2,1H3/b10-6-

InChI-Schlüssel

SJZHVMQOFSHBKO-POHAHGRESA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=S

Kanonische SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.